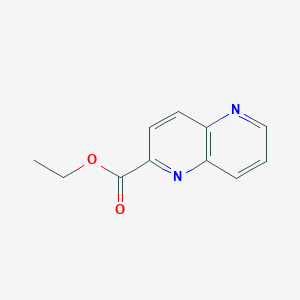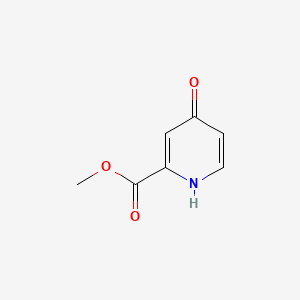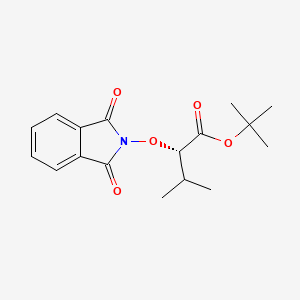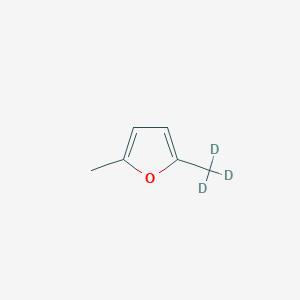
3,6,7,10,11-Pentahexoxytriphenylen-2-ol
Vue d'ensemble
Description
“3,6,7,10,11-Pentahexoxytriphenylen-2-ol” is a chemical compound with the molecular formula C48H72O6 . It is a member of the triphenylene family of compounds, which are known for their unique optical properties and potential applications in optoelectronic devices .
Molecular Structure Analysis
The molecular structure of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” can be represented by the SMILES notation: CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” include a molecular weight of 745.1 g/mol . Other properties such as melting point, boiling point, and density are predicted to be 50 °C, 808.9±60.0 °C, and 1.030±0.06 g/cm3 respectively .
Applications De Recherche Scientifique
Liquid Crystal Compounds
The compound is used in the formation of CPI (complementary polytopic interaction) stabilized liquid crystal compounds . Most of the esters of this phenol give an enantiotopic Col h columnar liquid crystal phase, which is stable over a wide temperature interval . This can be further enhanced by formation of 1:1 CPI compounds with either 2,3,6,7,10,11-hexakis (4-nonylphenyl)triphenylene {PTP9} 1 or hexakis (4-nonylphenyl)dipyrazino [2,3- f :2′,3′- h ]quinoxaline {PDQ9} 2 .
Inducing Liquid Crystal Behavior
Similar to other triphenylene derivatives, these additives can also be used to induce liquid crystal behavior in otherwise non-mesogenic esters .
Synthesis of New Compounds
An improved synthesis of 2-hydroxy-3,6,7,10,11-pentakis (hexyloxy)triphenylene is reported which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene 3 to 3,3′,4,4′-tetrakis (hexyloxy)biphenyl 4 .
Phase Behavior Studies
The compound is used in the study of phase behaviors of side-chain liquid crystalline copolymers based on triphenylene discotic mesogen unit . The content of the spacer was crucial to determine the LC structures .
Copolymerization
The compound is used in the copolymerization process to better understand the interrelation of microstructures and how Tp mesogenic orders constitute the key basis for various applications .
Formation of Stable Columnar Phases
The compound is used in the formation of stable columnar phases . The PMTS formed a stable columnar nematic phase ( ΦN) and the PMT6S exhibited a stable hexagonal columnar phase ( ΦH ) .
Orientations Futures
The unique properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” and similar compounds suggest potential applications in the field of optoelectronics . Their remarkable photoconductivity and high charge carrier mobility make them promising candidates for use in information recording materials, photoelectric materials, organic solar cells, and organic light-emitting diodes .
Propriétés
IUPAC Name |
3,6,7,10,11-pentahexoxytriphenylen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYYUSKHZOXORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


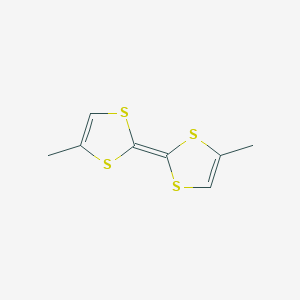
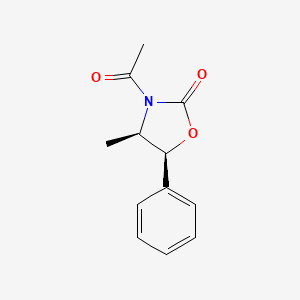

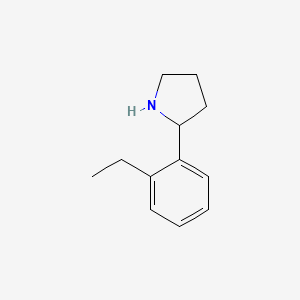
![(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B1642605.png)
![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)
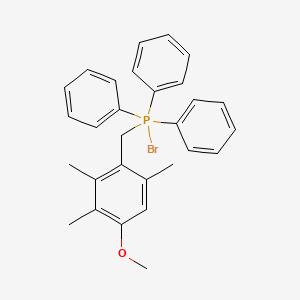
![(8-Nitro-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B1642614.png)
